molecular formula C11H10BrN B1272444 1-(4-bromo-2-methylphenyl)-1H-pyrrole CAS No. 383137-70-0

1-(4-bromo-2-methylphenyl)-1H-pyrrole

Cat. No.: B1272444
CAS No.: 383137-70-0
M. Wt: 236.11 g/mol
InChI Key: BCQFVLPFCPDFFG-UHFFFAOYSA-N
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Description

1-(4-bromo-2-methylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQFVLPFCPDFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286911
Record name 1-(4-Bromo-2-methylphenyl)-1H-pyrrole
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Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383137-70-0
Record name 1-(4-Bromo-2-methylphenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383137-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-methylphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties and Synthetic Utility of 1-(4-bromo-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 1-(4-bromo-2-methylphenyl)-1H-pyrrole , a high-value heterocyclic building block in medicinal chemistry.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (Structure 1 ) represents a strategic scaffold in the synthesis of biologically active small molecules. Its dual-functionality—combining an electron-rich pyrrole ring with an electrophilic aryl bromide—allows for orthogonal functionalization. The presence of the ortho-methyl group introduces a critical steric twist, disrupting planarity and influencing the solubility and binding kinetics of downstream pharmaceutical targets. This guide provides a validated synthetic protocol, a comprehensive reactivity profile, and structural insights for leveraging this compound in drug development.

Structural & Physical Characterization

Physicochemical Profile[1][2]
  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀BrN

  • Molecular Weight: 236.11 g/mol [1]

  • Physical State: Typically a pale yellow to off-white crystalline solid or viscous oil (purity dependent).

  • Solubility: Highly soluble in DCM, THF, Ethyl Acetate; insoluble in water.

Conformational Analysis (The Ortho-Effect)

Unlike N-phenylpyrrole, which can adopt a near-planar conformation, the 2-methyl group in this analog forces the pyrrole ring to twist out of the phenyl plane to minimize steric clash with the pyrrole


-protons.
  • Consequence: This twist reduces

    
     conjugation between the nitrogen lone pair and the phenyl ring.
    
  • Reactivity Impact: The nitrogen lone pair remains more available for delocalization into the pyrrole ring, maintaining high electron density at the C2/C5 positions, while the phenyl ring remains electronically distinct.

Validated Synthetic Protocol (Clauson-Kaas Method)

The most robust route to this compound is the Clauson-Kaas synthesis , utilizing 2,5-dimethoxytetrahydrofuran as a latent succinaldehyde equivalent.

Reaction Scheme

Reagents: 4-Bromo-2-methylaniline (1.0 equiv), 2,5-Dimethoxytetrahydrofuran (1.1 equiv), Acetic Acid (Solvent/Catalyst).

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale.

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2-methylaniline (1.86 g, 10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol) in one portion. The solution may darken slightly.

  • Reflux: Heat the reaction mixture to reflux (118 °C) for 2–4 hours.

    • Self-Validating Checkpoint (TLC): Monitor using Hexane:EtOAc (9:1). The starting aniline (usually lower R_f, UV active, stains with ninhydrin) must disappear. The product will appear as a high R_f, non-polar spot.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the crude product or form an oil.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash the combined organic layers with Sat. NaHCO₃ (to remove acetic acid) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).

Diagnostic NMR Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.25 (s, 3H, Ar-CH₃)
      
    • 
       6.33 (t, 2H, Pyrrole-C3/C4)
      
    • 
       6.85 (t, 2H, Pyrrole-C2/C5) – Note: Shifted due to shielding/deshielding of twisted ring.
      
    • 
       7.1–7.5 (m, 3H, Aryl-H)
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-2-methylaniline Reagent Add 2,5-Dimethoxytetrahydrofuran Solvent: AcOH Start->Reagent Reflux Reflux (118°C, 2-4h) Mechanism: Clauson-Kaas Reagent->Reflux Check Checkpoint: TLC Analysis (Disappearance of Aniline) Reflux->Check Check->Reflux Incomplete Workup Workup: Pour into Ice Water Extract w/ DCM, Wash NaHCO3 Check->Workup Conversion >98% Purify Purification: Flash Chromatography (Hexanes/EtOAc) Workup->Purify Product Final Product: This compound Purify->Product

Figure 1: Step-by-step workflow for the Clauson-Kaas synthesis of the target compound.

Chemical Reactivity Profile

The utility of this compound lies in its ability to undergo orthogonal functionalization . The molecule possesses two distinct reactive centers: the electron-rich pyrrole ring and the electron-deficient aryl bromide.

Reactivity Pathways
Reaction ClassTarget SiteReagents/ConditionsProduct Outcome
Suzuki-Miyaura Aryl C-BrAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Biaryl scaffolds (e.g., kinase inhibitors).
Buchwald-Hartwig Aryl C-BrAmines, Pd₂(dba)₃, BINAP, NaOtBuN-Aryl-N-Pyrrolyl anilines.
Miwaya Borylation Aryl C-BrB₂Pin₂, PdCl₂(dppf), KOAcAryl Boronic Ester (Versatile intermediate).
Vilsmeier-Haack Pyrrole C2POCl₃, DMFPyrrole-2-carboxaldehyde.
Electrophilic Halogenation Pyrrole C2/C3NBS or NCS, THFMono- or di-halogenated pyrroles.
Mechanistic Insight: C-Br Activation

The steric bulk of the ortho-methyl group influences the oxidative addition step in Palladium-catalyzed couplings.

  • Standard Conditions: Use sterically demanding ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the insertion of Pd(0) into the C-Br bond despite the steric hindrance.

  • Self-Validating Check: In Suzuki couplings, the disappearance of the starting bromide is often slower than in non-hindered systems. Extended reaction times or higher catalyst loading (3–5 mol%) may be required.

Reactivity Network Diagram

ReactivityNetwork Core 1-(4-bromo-2-methylphenyl) -1H-pyrrole Suzuki Biaryl Scaffold (Kinase Inhibitors) Core->Suzuki Pd(0), Ar-B(OH)2 (C-Br Coupling) Buchwald Aminated Analogues Core->Buchwald Pd(0), Amines (C-N Coupling) Borylation Boronic Ester (Universal Coupler) Core->Borylation Pd(0), B2Pin2 (Miyaura) Vilsmeier 2-Formyl Pyrrole Core->Vilsmeier POCl3/DMF (EAS at C2) Halogen Poly-halogenated Pyrrole Core->Halogen NBS/NCS (EAS at C2/C3)

Figure 2: Divergent reactivity pathways available for library generation.

Applications in Drug Discovery

This specific scaffold is highly relevant in the design of Tyrosine Kinase Inhibitors (TKIs) .

  • Sunitinib Analogs: The pyrrole core mimics the ATP-binding motif found in many kinase inhibitors.

  • Vonoprazan-class Derivatives: Although Vonoprazan utilizes a pyridine-sulfonyl pyrrole, N-aryl pyrroles serve as bioisosteres in exploring acid-stable potassium-competitive acid blockers (P-CABs).

  • Linker Chemistry: The stability of the N-Aryl bond (resistant to hydrolysis) makes it an ideal linker unit in PROTACs (Proteolysis Targeting Chimeras) where rigid geometry is required.

References

  • Synthesis of N-Aryl Pyrroles (Clauson-Kaas)

    • Source: Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis."
    • URL:[Link]

  • Pyrrole Reactivity & Drug Discovery: Source: Gholap, S. S. "Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development." ChemHeterocycles.
  • Boronic Acid Synthesis from Bromo-Pyrroles

    • Source: Semantic Scholar. "A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole.
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Source: NIH/PMC.
    • URL:[Link]

Sources

A Technical Guide to the Molecular Structure and Steric Effects of 1-(4-bromo-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformational behavior of 1-(4-bromo-2-methylphenyl)-1H-pyrrole. N-arylpyrroles are a critical scaffold in medicinal chemistry and materials science, where the three-dimensional geometry directly influences biological activity and physical properties. This document elucidates the profound impact of the ortho-methyl substituent, which induces significant steric hindrance, forcing the molecule into a non-planar, twisted conformation. We explore the synthesis of this compound, detail methodologies for its structural characterization using computational modeling and advanced spectroscopic techniques, and discuss the implications of its unique geometry. This guide serves as a comprehensive resource for professionals requiring a deep understanding of structure-property relationships in substituted biaryl systems.

Introduction: The Significance of N-Arylpyrrole Conformation

The pyrrole ring is a ubiquitous heterocycle found in vital biological molecules and a vast array of pharmaceuticals.[1] When substituted with an aryl group at the nitrogen atom, the resulting N-arylpyrrole system's properties are not merely a sum of its parts. The molecule's conformation, specifically the dihedral angle (torsional angle) between the planes of the pyrrole and aryl rings, governs the extent of π-system conjugation. This, in turn, dictates its electronic, optical, and interactive properties.

In the case of This compound , the substitution pattern is non-trivial. The para-bromo group primarily imparts electronic effects and serves as a versatile synthetic handle. The core structural determinant, however, is the ortho-methyl group. This substituent introduces a significant steric barrier that restricts free rotation around the C-N bond, a phenomenon often termed the "ortho effect."[2][3] Understanding the precise nature of this sterically enforced conformation is paramount for predicting the molecule's behavior in drug-receptor binding, crystal packing, and as a component in conjugated materials. This guide provides the theoretical framework and practical methodologies to define and validate this critical structural feature.

Synthesis and Spectroscopic Confirmation

A reliable synthesis is the foundation of any structural study. The Paal-Knorr synthesis is one of the most robust and widely used methods for preparing N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5][6]

Experimental Protocol: Paal-Knorr Synthesis

Objective: To synthesize this compound from 2,5-dimethoxytetrahydrofuran (a stable precursor to 1,4-dicarbonyl) and 4-bromo-2-methylaniline.

Reagents & Materials:

  • 4-bromo-2-methylaniline

  • 2,5-dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid.

  • Addition of Dicarbonyl Precursor: Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution. The 2,5-dimethoxytetrahydrofuran hydrolyzes in situ under acidic conditions to generate the required 1,4-dicarbonyl compound (succinaldehyde).

  • Reflux: Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Confirmation of Identity:

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the phenyl ring, the pyrrole ring protons (two distinct signals due to the asymmetric environment), and a singlet for the methyl group.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass (C₁₁H₁₀BrN, MW: 236.11 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.[7]

Molecular Geometry: The Central Role of Steric Hindrance

The defining structural feature of this compound is the spatial relationship between the two rings. Due to the steric clash between the ortho-methyl group and the proximal C-H bonds of the pyrrole ring, a coplanar arrangement is energetically highly unfavorable. The molecule relieves this strain by twisting around the central C-N bond.

Fig 1. Steric repulsion between the ortho-methyl group and pyrrole hydrogens.

This leads to a key hypothesis: The molecule will adopt a stable, twisted conformation with a significant dihedral angle (likely > 60°) to minimize van der Waals repulsion. This twisting has a critical consequence: it disrupts the conjugation between the π-electron systems of the phenyl and pyrrole rings, which will alter the molecule's electronic and photophysical properties.

Computational Analysis: Predicting the Lowest Energy Conformation

Density Functional Theory (DFT) is a powerful computational tool for predicting molecular geometries, energies, and electronic structures with high accuracy.[8][9] A geometry optimization calculation can identify the lowest energy conformation and provide precise structural parameters.

  • Structure Input: Build an initial 3D model of this compound.

  • Computational Method: Employ a functional such as B3LYP with a basis set like 6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

  • Calculation Type: Perform a full geometry optimization to find the minimum energy structure.

  • Analysis:

    • Measure the dihedral angle between the phenyl and pyrrole rings.

    • Tabulate key bond lengths and angles.

    • Perform a potential energy surface scan by manually rotating the C-N bond in increments (e.g., 10°) and calculating the single-point energy at each step to determine the rotational energy barrier.

The following table summarizes the expected quantitative data from a DFT analysis.

ParameterPredicted ValueRationale
Phenyl-Pyrrole Dihedral Angle 70° - 85°Minimizes the severe steric clash between the ortho-methyl and pyrrole C-H groups.
C-N Bond Length ~1.43 ÅSlightly elongated compared to a fully conjugated system due to the loss of p-orbital overlap from twisting.
Rotational Energy Barrier > 15 kcal/molThe significant energy penalty for planarization confirms that the twisted conformation is strongly locked.

graph TD {
A[Build Initial 3D Structure] --> B{Select DFT Method\n(e.g., B3LYP/6-311G**)};
B --> C[Perform Geometry Optimization];
C --> D{Analysis of Output};
D --> E[Dihedral Angle];
D --> F[Bond Lengths/Angles];
D --> G[Rotational Barrier];
subgraph "Workflow"
    A; B; C; D;
end

subgraph "Results"
    E; F; G;
end

node[fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"];
edge[color="#4285F4"];

}

Fig 2. Workflow for computational conformational analysis.

Experimental Validation of the Molecular Structure

While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity. Two key techniques are essential for confirming the structure of this compound: X-ray Crystallography for the solid state and NOESY NMR for the solution state.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in a crystal.[10][11][12] By diffracting X-rays off a single crystal, one can generate an electron density map and build an exact 3D model of the molecule.

  • Crystal Growth: Grow a high-quality single crystal of the purified compound. This is often the most challenging step and can be achieved by slow evaporation from a suitable solvent system (e.g., hexane/dichloromethane).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as it is rotated.[10]

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build the molecular model into the map and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[11]

  • Analysis: The final refined structure provides highly accurate measurements of all bond lengths, bond angles, and, most critically, the phenyl-pyrrole dihedral angle in the solid state.

2D NMR Spectroscopy: Nuclear Overhauser Effect (NOESY)

To confirm that the sterically hindered conformation persists in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) is the ideal tool.[13][14] A NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds.[15][16]

  • Sample Preparation: Prepare a concentrated solution of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Perform a 2D NOESY experiment on a high-field NMR spectrometer. The key parameter is the "mixing time," which allows for the transfer of magnetization between spatially proximate protons. This time is typically varied to optimize the signal.

  • Data Analysis: Process the 2D spectrum. The diagonal will show the normal 1D proton spectrum. Off-diagonal peaks, or "cross-peaks," indicate that the two protons at those corresponding chemical shifts are close in space.

Expected Key Correlation: The definitive proof of the twisted conformation will be a strong cross-peak between the protons of the ortho-methyl group and the proton at the C5 position of the pyrrole ring . This unambiguous through-space correlation would be impossible if the molecule were planar or rotating freely, thus confirming the sterically locked, twisted geometry in solution.[17]

Conclusion

The molecular architecture of this compound is dominated by the steric influence of its ortho-methyl substituent. This group forces the phenyl and pyrrole rings into a non-planar, high-dihedral-angle conformation, a structural feature that is both predictable through computational modeling and verifiable through advanced experimental techniques like X-ray crystallography and NOESY NMR. This inherent twist disrupts π-conjugation and defines the molecule's shape, which is a critical determinant of its potential function in drug design and materials science. This guide provides the foundational knowledge and methodological framework for a comprehensive understanding of this important N-arylpyrrole.

References

  • Benchchem. Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Rohit Chemistry. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of pyrroles. Available from: [Link]

  • Biotage. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available from: [Link]

  • ResearchGate. Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. Available from: [Link]

  • ResearchGate. Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. X‐ray structure the pyrrole 9 ia. Available from: [Link]

  • Quora. What is the order of ortho, para and meta products for steric hinderance?. Available from: [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. Available from: [Link]

  • MDPI. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Available from: [Link]

  • Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]

  • National Institutes of Health (NIH). Recent Advancements in Pyrrole Synthesis. Available from: [Link]

  • ResearchGate. X-ray crystal structures of (a) 3 and (b) 10. Available from: [Link]

  • Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Available from: [Link]

  • National Institutes of Health (NIH). x Ray crystallography. Available from: [Link]

  • PubMed. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Available from: [Link]

  • Semantic Scholar. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • Slideshare. Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Available from: [Link]

  • Alchem Pharmtech. CAS N/A | this compound. Available from: [Link]

  • PubMed. Azine Steric Hindrances Switch Halogen Bonding to N-Arylation upon Interplay with σ-Hole Donating Haloarenenitriles. Available from: [Link]

  • National Institutes of Health (NIH). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Available from: [Link]

  • ResearchGate. The developing steric hindrance and ortho effect in aromatic amides. Available from: [Link]

  • PubMed. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. Available from: [Link]

  • PubMed. Identification of the Deprotonated Pyrrole Nitrogen of the Bilin-Based Photoreceptor by Raman Spectroscopy with an Advanced Computational Analysis. Available from: [Link]

  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Available from: [Link]

Sources

Thermodynamic Landscapes of N-Aryl Pyrroles: From Molecular Design to Pharmaceutical Viability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of N-aryl pyrrole derivatives is a multi-dimensional challenge central to modern drug discovery and materials science. Unlike simple heterocycles, N-aryl pyrroles possess a unique "orthogonal" stability profile: they are thermodynamically favored products of condensation (Paal-Knorr) yet chemically labile to acid-catalyzed polymerization and oxidization. Furthermore, their utility in pharmaceutical applications (e.g., Atorvastatin) often hinges on atropisomerism —a form of chirality arising from restricted rotation around the N-C(aryl) bond.

This guide deconstructs these stability vectors, providing a rigorous framework for designing N-aryl pyrroles that balance conformational rigidity with chemical inertness.

The Thermodynamic Framework

To engineer stable N-aryl pyrroles, one must distinguish between three distinct thermodynamic domains:

  • Formation Thermodynamics: The driving force of ring closure (Entropy-driven).

  • Conformational Thermodynamics: The energy difference between rotamers and the barrier (

    
    ) separating them.
    
  • Chemical Thermodynamics: The susceptibility of the electron-rich pyrrole ring to electrophilic attack and oxidation.

The Electronic Paradox

The pyrrole nitrogen lone pair is delocalized into the ring to establish aromaticity (




-electrons). This makes the pyrrole ring extremely electron-rich (nucleophilic) but renders the nitrogen atom itself non-basic.
  • Thermodynamic Consequence: The ring carbons (specifically C2 and C3) are highly susceptible to electrophilic attack (protonation), leading to the loss of aromaticity and subsequent polymerization.

  • Design Implication: Stability is achieved by placing Electron-Withdrawing Groups (EWGs) on the N-aryl ring to inductively reduce electron density in the pyrrole core, or by steric shielding.

Conformational Thermodynamics: Atropisomerism

The N-C(aryl) bond is a pivot point. In N-aryl pyrroles, steric interactions between the pyrrole


-substituents (positions 2,5) and the aryl ortho-substituents create a high-energy barrier to rotation.[1] When this barrier (

) exceeds roughly 20 kcal/mol, the molecule can exist as distinct conformational isomers (atropisomers).[2][3]
The Energy Landscape

The "ground state" of an N-aryl pyrrole is a twisted conformation (dihedral angle


 40-90°) where steric clash is minimized. The "transition state" is the planar conformation, which is a high-energy saddle point.

Table 1: Classification of Atropisomeric Stability

Class

(kcal/mol)

at 37°C
Stability ProfileDrug Development Strategy
Class 1 < 20< 1 minuteRapidly interconvertingTreat as achiral; average conformation used in docking.
Class 2 20 – 28Minutes to DaysUnstable/MetastableHigh Risk. Can racemize during storage or in vivo. Avoid.
Class 3 > 28> YearsThermodynamically StableTreat as chiral.[2] Isolate single atropisomer for clinical use.
Structural Determinants of Stability
  • Ortho-Substitution: Increasing the size of ortho-groups on the aryl ring (F

    
     Me 
    
    
    
    Cl
    
    
    t-Bu) exponentially increases
    
    
    .
  • Buttressing Effect: Substituents at the meta position can "buttress" the ortho groups, preventing them from bending away during rotation, effectively raising the barrier further.

Chemical Stability & Reactivity Profiles

While conformational stability is physical, chemical stability is reactive. N-aryl pyrroles are notorious for "Pyrrole Red" formation—an acid-catalyzed polymerization.

Acid-Catalyzed Polymerization Mechanism
  • Protonation: A proton (

    
    ) attacks the 
    
    
    
    -carbon (C2) or
    
    
    -carbon (C3), breaking aromaticity.
  • Electrophilic Attack: The resulting cationic intermediate acts as an electrophile, attacked by a neutral pyrrole molecule.

  • Chain Growth: This repeats, forming a conjugated poly-pyrrole chain (often red/black insoluble solids).

Stabilization Strategy:

  • N-Aryl Tuning: An electron-deficient N-aryl group (e.g., p-nitrophenyl, o-fluorophenyl) pulls electron density via the

    
    -bond (induction), making the pyrrole ring less nucleophilic and resistant to acid protonation.
    

Synthetic Thermodynamics: The Paal-Knorr Reaction

The synthesis of N-aryl pyrroles typically employs the Paal-Knorr condensation of 1,4-diketones with arylamines.

  • Thermodynamic Driver: The reaction is driven by the entropic gain of releasing two water molecules and the enthalpic gain of aromatization.

  • The "Titanium" Boost: Standard acid catalysis can degrade sensitive N-aryl pyrroles. Using Lewis acids like

    
     or 
    
    
    
    acts as a water scavenger and activates the carbonyls without generating a harsh protic environment, preserving the thermodynamic product.

Experimental Protocols

Protocol A: Determination of Rotational Energy Barriers (VT-NMR)

Purpose: To quantify


 and classify the atropisomer.[2]
  • Sample Prep: Dissolve 10 mg of N-aryl pyrrole in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    ).
  • Low-Temp Scan: Acquire

    
     NMR at -40°C. Identify distinct signals for the ortho-substituents (indicating "frozen" rotation).
    
  • Stepwise Heating: Increase temperature in 10°C increments.

  • Coalescence Point (

    
    ):  Identify the temperature where the distinct signals merge into a single broad peak.
    
  • Calculation: Use the Eyring equation:

    
    
    Where 
    
    
    
    is the peak separation (Hz) at the slow-exchange limit.
Protocol B: Accelerated Acid Stability Assessment

Purpose: To determine the thermodynamic limit of chemical stability (shelf-life proxy).

  • Stock Solution: Prepare a 1 mM solution of the derivative in Acetonitrile.

  • Acid Challenge: Aliquot into HPLC vials. Add HCl to reach final concentrations of 0.01M, 0.1M, and 1.0M.

  • Incubation: Incubate at 25°C and 40°C.

  • Monitoring: Inject samples into HPLC-UV/Vis (254 nm) at t=0, 1h, 4h, 24h.

  • Quantification: Plot % remaining vs. time.

    • Pass Criteria: >95% remaining after 24h at 0.1M HCl.

    • Fail Criteria: Appearance of new broad peaks (oligomers) or significant loss of AUC.

Visualizations of Stability Pathways

Diagram 1: The Atropisomeric Energy Landscape

This diagram illustrates the energy barrier required to transition between the two twisted ground states (enantiomers) via the high-energy planar transition state.

Atropisomerism Fig 1: Rotational energy profile of N-aryl pyrroles. Stability depends on ΔG‡ > 28 kcal/mol. GS_P Twisted Ground State (P-Helicity) TS Planar Transition State (Max Steric Clash) GS_P->TS  +ΔG‡ (Rotational Barrier) TS->GS_P GS_M Twisted Ground State (M-Helicity) TS->GS_M  Relaxation GS_M->TS

[2][3][4][5]

Diagram 2: Acid-Catalyzed Decomposition Pathway

This flowchart details the "death" of a pyrrole derivative in acidic media, highlighting the critical protonation step that destroys aromaticity.

AcidDecomp Fig 2: Mechanism of acid-catalyzed polymerization. EWGs on the N-aryl ring inhibit the first step. Pyrrole Stable N-Aryl Pyrrole (Aromatic 6π) Cation C2/C3 Protonated Cation (Non-Aromatic Electrophile) Pyrrole->Cation  Protonation (Rate Limiting) Acid Acidic Medium (H+) Acid->Cation Dimer Dimer Formation (Nucleophilic Attack) Cation->Dimer  + Neutral Pyrrole Polymer Insoluble Polymer ('Pyrrole Red') Dimer->Polymer  Chain Propagation

Diagram 3: Stability Decision Tree for Drug Design

A logic flow for researchers to optimize N-aryl pyrrole candidates.

DecisionTree Fig 3: Optimization workflow for thermodynamic and kinetic stability. Start Candidate Design: N-Aryl Pyrrole Check1 Are ortho-substituents present? Start->Check1 Calc Calculate ΔG‡ (DFT) Check1->Calc Yes Class1 Class 1 (<20 kcal/mol) Treat as Achiral Check1->Class1 No (Free Rotation) Calc->Class1 Class2 Class 2 (20-28 kcal/mol) REJECT: Racemization Risk Calc->Class2 Class3 Class 3 (>28 kcal/mol) Isolate Atropisomer Calc->Class3 AcidCheck Check Electronic Density (Hammett σ) Class1->AcidCheck Class3->AcidCheck Modify Add EWG (F, CN, CF3) to Aryl Ring AcidCheck->Modify High e- Density Modify->AcidCheck

References

  • LaPlante, S. R., et al. (2011). "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry. Link

  • Clayden, J., et al. (2009). "The challenge of atropisomerism in medicinal chemistry." Angewandte Chemie International Edition. Link

  • Amarnath, V., & Amarnath, K. (1995). "Intermediates in the Paal-Knorr synthesis of pyrroles." Journal of Organic Chemistry. Link

  • Smith, G. F. (1963).[6] "The Acid-Catalyzed Polymerization of Pyrroles and Indoles." Advances in Heterocyclic Chemistry. Link

  • Walsh, C. T., et al. (2011). "Atorvastatin Calcium (Lipitor): A Blockbuster Drug." Annual Reviews. Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-bromo-2-methylphenyl)-1H-pyrrole, with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a detailed examination of 1-(4-bromo-2-methylphenyl)-1H-pyrrole, a substituted pyrrole derivative of interest. Pyrrole and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a bromo- and methyl-substituted phenyl ring at the 1-position of the pyrrole nucleus creates a unique molecule with specific electronic and steric properties that warrant detailed investigation.

A critical parameter in the characterization of any solid organic compound is its melting point. This property not only serves as an indicator of purity but also influences a substance's solubility, dissolution rate, and ultimately, its bioavailability—key considerations in the pharmaceutical sciences. While extensive data for this compound is not widely available in public databases, this guide will provide the necessary theoretical framework and practical, step-by-step protocols for its comprehensive characterization, with a primary focus on the precise determination of its melting point.

Physicochemical Properties of this compound

A foundational step in the characterization of a compound is the compilation of its known physical and chemical data. This information is crucial for anticipating its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNPubChem[2]
Molecular Weight 236.11 g/mol Santa Cruz Biotechnology[3]
Appearance To be determined experimentallyN/A
Melting Point To be determined experimentallyN/A
Solubility To be determined experimentallyN/A
CAS Number 879494-27-2 (Provisional)N/A

The Scientific Imperative of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range. Therefore, an accurately determined melting point serves two primary purposes:

  • Identification: A sharp, well-defined melting point can be a key identifier for a known compound.

  • Purity Assessment: A broad melting range is a strong indication of the presence of impurities.

Given the importance of this parameter, the following section provides a detailed, field-proven protocol for the determination of the melting point of this compound.

Experimental Protocol for Melting Point Determination

The capillary method is the standard and most widely accepted technique for melting point determination.[4] This protocol outlines the necessary steps using a modern digital melting point apparatus.

I. Materials and Equipment
  • This compound sample

  • Mortar and pestle

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

  • Safety goggles

II. Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry. If necessary, dry the sample under a vacuum.

    • Place a small amount of the compound on a clean, dry surface.

    • Using a spatula, finely powder the sample in a mortar and pestle to ensure uniform heat transfer.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.

    • To pack the sample at the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube onto the benchtop.[5]

    • The packed sample should have a height of 2-3 mm.

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Preliminary (Rapid) Measurement: To save time, it is advisable to first perform a rapid determination to find the approximate melting point. Set the apparatus to heat at a rate of 10-20 °C per minute. Record the temperature at which the sample melts.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Accurate Measurement: Prepare a new capillary tube with a fresh sample.

    • Set the starting temperature on the apparatus to about 20 °C below the approximate melting point found in the preliminary run.[5]

    • Set the heating rate to a slow 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample through the magnified viewing window.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (T2).

    • The melting point is reported as the range T1 - T2.

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in the designated glass waste container.

III. Interpreting the Results

A sharp melting range of 0.5-1 °C is indicative of a highly pure compound. A broader melting range suggests the presence of impurities. The observed melting point can be compared to literature values if they become available, or used as a reference for future batches of synthesized this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Fill Fill Capillary Powder->Fill Pack Pack Sample Fill->Pack Tap/Drop Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Report Report Melting Range (T1 - T2) Record->Report

Caption: Workflow for Melting Point Determination.

Conclusion

While a specific melting point for this compound is not yet established in the public domain, this guide provides the robust scientific framework and a detailed, actionable protocol for its determination. Adherence to this methodology will ensure the generation of reliable and reproducible data, a cornerstone of rigorous scientific research. The accurate characterization of this and other novel compounds is a critical step in the journey of drug discovery and development, enabling a deeper understanding of their potential therapeutic applications.

References

  • Melting Point Determination. thinkSRS.com. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • experiment (1) determination of melting points. [Link]

  • Melting point determination. SSERC. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Determination of Melting Point. Clarion University. [Link]

  • This compound. PubChem. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]

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Methodological & Application

Application Note: Synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole via Clauson-Kaas Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole , a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in the development of kinase inhibitors and antifungal agents.

While the Paal-Knorr synthesis is a common alternative, this protocol utilizes the Clauson-Kaas reaction (reaction of a primary amine with 2,5-dimethoxytetrahydrofuran).[1] This route is preferred for this substrate because it avoids the handling of unstable 1,4-dialdehydes (succinaldehyde) by using a stable latent equivalent.

Key Technical Insight: The ortho-methyl group on the aniline substrate introduces steric hindrance, necessitating vigorous reaction conditions (refluxing acetic acid) to ensure complete cyclization, as opposed to milder aqueous variants used for unhindered amines.

Scientific Foundation & Mechanism[2]

Reaction Rationale

The target molecule contains a pyrrole ring fused to a sterically crowded and electronically deactivated aniline derivative.

  • Substrate: 4-Bromo-2-methylaniline.

  • Reagent: 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF).[1][2][3][4][5][6]

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH).[4]

Mechanistic Pathway

The reaction proceeds through an acid-catalyzed ring opening of 2,5-DMTHF to generate the reactive 1,4-dicarbonyl species (succinaldehyde) in situ. This is followed by nucleophilic attack by the aniline, formation of a hemiaminal, and subsequent dehydration/aromatization.

ClausonKaasMechanism DMTHF 2,5-DMTHF (Latent 1,4-dicarbonyl) Activated Oxonium Intermediate DMTHF->Activated + H+ (AcOH) OpenChain Succinaldehyde (Reactive Species) Activated->OpenChain Ring Opening AmineAttack Hemiaminal Formation OpenChain->AmineAttack + 4-Bromo-2-methylaniline Cyclization Cyclization & Dehydration AmineAttack->Cyclization - MeOH Product N-Aryl Pyrrole (Aromatized) Cyclization->Product - 2 H2O - H+

Figure 1: Acid-catalyzed activation of 2,5-DMTHF and subsequent cyclocondensation with the aniline substrate.[2]

Experimental Protocol

Safety Warning: 2,5-Dimethoxytetrahydrofuran is flammable and an irritant. Glacial acetic acid is corrosive. 4-Bromo-2-methylaniline is toxic. Perform all operations in a functioning fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
4-Bromo-2-methylaniline 186.051.05.00 g (26.9 mmol)Limiting Reagent
2,5-Dimethoxytetrahydrofuran 132.161.13.91 g (3.85 mL)Electrophile
Glacial Acetic Acid 60.05Solvent50 mLSolvent/Catalyst
Dichloromethane (DCM) --100 mLExtraction Solvent
Sodium Bicarbonate (sat. aq.) --100 mLNeutralization
Step-by-Step Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-bromo-2-methylaniline (5.00 g) and glacial acetic acid (50 mL) to the flask. Stir until the amine is fully dissolved.

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (3.85 mL) in one portion via syringe.

    • Note: The solution may darken immediately; this is normal.

  • Reaction: Heat the mixture to reflux (118 °C) using an oil bath or heating mantle. Maintain reflux for 2–4 hours .

    • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The aniline starting material (lower Rf, UV active) should disappear, replaced by the highly non-polar pyrrole product (high Rf).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quench & Neutralization:

    • Pour the reaction mixture carefully into a beaker containing 100 mL of ice-water .

    • Slowly neutralize the acetic acid by adding saturated aqueous NaHCO3 (or solid Na2CO3 in portions) until pH ~7-8. Caution: Vigorous CO2 evolution.

  • Extraction: Transfer to a separatory funnel and extract with DCM (3 x 30 mL) .

    • Note: The organic layer will likely be dark brown/black.

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4 , and filter.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a dark crude oil.

Purification (Critical Step)

The crude material often contains polymeric "pyrrole black" impurities.

  • Filtration: If the crude is viscous/tarry, dissolve in minimal Hexane/DCM (9:1) and pass through a short pad of Celite or a Silica plug .

  • Chromatography: If high purity (>98%) is required, perform flash column chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: 100% Hexanes gradient to 5% EtOAc/Hexanes.

    • Elution Order: The N-aryl pyrrole elutes very early due to its lack of hydrogen bond donors.

Process Optimization & Troubleshooting

Solvent System Comparison

For ortho-substituted anilines, the solvent choice dictates yield and reaction time.

MethodConditionsSuitability for TargetVerdict
Method A (Standard) AcOH, Reflux High Recommended. Best for hindered amines. Solubilizes intermediates well.
Method BH2O, surfactant (SDS)LowPoor solubility of the lipophilic bromo-methylaniline leads to incomplete conversion.
Method CToluene, p-TsOH, Dean-StarkMediumGood alternative if acid-labile groups are present (not applicable here). Slower than AcOH.
Workflow Visualization

Workflow Start Start: 4-Br-2-Me-Aniline + 2,5-DMTHF Reflux Reflux in AcOH (118°C, 3h) Start->Reflux Quench Pour into Ice/Water Neutralize (NaHCO3) Reflux->Quench Extract DCM Extraction Phase Separation Quench->Extract Crude Crude Oil (Dark Color) Extract->Crude Purify Silica Plug / Column (Elute w/ Hexanes) Crude->Purify Final Pure Product This compound Purify->Final

Figure 2: Experimental workflow from reactants to purified scaffold.

Troubleshooting "Black Tar"

It is common for Clauson-Kaas reactions to produce a black tarry byproduct (polymerized pyrrole/furan).

  • Cause: Overheating or prolonged reaction time allows the electron-rich pyrrole product to polymerize in the acidic medium.

  • Solution: Stop the reaction immediately once TLC shows consumption of the aniline. Do not "cook" overnight. Use a silica plug filtration immediately after workup.

Quality Control & Characterization

Expected Analytical Data
  • Physical State: Light yellow to off-white oil or low-melting solid (darkens on air exposure).

  • 1H NMR (400 MHz, CDCl3):

    • Pyrrole Ring: δ ~6.70 (t, 2H, C3/C4-H), δ ~6.30 (t, 2H, C2/C5-H). Note: The 2,5-protons are deshielded relative to the 3,4-protons.

    • Aromatic Ring: δ ~7.45 (d, 1H, Ar-H), δ ~7.35 (dd, 1H, Ar-H), δ ~7.15 (d, 1H, Ar-H).

    • Methyl Group: δ ~2.15 (s, 3H).

  • MS (ESI/GC): m/z calc for C11H10BrN [M]+: 235.0/237.0 (1:1 isotope pattern).

Storage

Store under inert atmosphere (Argon/Nitrogen) at 4°C. N-aryl pyrroles can be sensitive to oxidation over long periods, turning dark brown.

References

  • Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867–874.

  • Sonnet, P. E., et al. (2000).[3][5] Application of the Clauson-Kaas reaction to the synthesis of pyrrolizinones.[3][4][5] Journal of Heterocyclic Chemistry. (Cited in Arkivoc 2010 review).

  • Hosseini-Sarvari, M., et al. (2014).[3][5] Greener Clauson–Kaas method for the synthesis of N-substituted pyrroles.[2][3][5][6] Beilstein Journal of Organic Chemistry, 10, 2606–2616.

  • Santa Cruz Biotechnology. (n.d.).[7] this compound Product Data.

Sources

Application Notes and Protocols for the Preparation of Conducting Polymers from N-Aryl Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Versatility of N-Aryl Pyrrole-Based Conducting Polymers

Conducting polymers have emerged as a class of materials with immense potential across diverse scientific and technological fields, including electronics, sensor technology, and biomedical applications.[1] Among these, polypyrrole (PPy) and its derivatives are particularly noteworthy due to their high conductivity, environmental stability, and biocompatibility.[1][2] The introduction of an aryl group at the nitrogen atom of the pyrrole monomer provides a powerful tool to modulate the electronic, optical, and morphological properties of the resulting polymer.[3][4] This guide provides a comprehensive overview of the preparation of conducting polymers from N-aryl pyrrole derivatives, with a focus on both chemical and electrochemical polymerization methods. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the characterization of these fascinating materials.

The "Why": Advantages of N-Aryl Substitution

The N-aryl substituent plays a crucial role in fine-tuning the properties of polypyrrole. Unlike unsubstituted polypyrrole, which can be difficult to process, N-aryl substitution can enhance the solubility of the resulting polymer in common organic solvents.[2] Furthermore, the electronic nature of the aryl group—whether it is electron-donating or electron-withdrawing—directly influences the oxidation potential of the monomer and the conductivity of the polymer.[3][5] This tunability allows for the rational design of conducting polymers with tailored properties for specific applications.

Chemical Polymerization of N-Aryl Pyrroles: A Step-by-Step Protocol

Chemical oxidative polymerization is a widely used method for the synthesis of poly(N-aryl pyrrole)s in powder form.[6][7] The process involves the use of a chemical oxidant, most commonly ferric chloride (FeCl₃), to initiate the polymerization of the N-aryl pyrrole monomer.[6][8]

Underlying Principle

The polymerization proceeds via an oxidative coupling mechanism. The oxidant, FeCl₃, abstracts an electron from the N-aryl pyrrole monomer to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and couple with other radical cations to propagate the polymer chain.

Caption: Oxidative chemical polymerization of N-aryl pyrroles.

Experimental Protocol: Synthesis of Poly(N-phenylpyrrole)

This protocol provides a general procedure for the chemical polymerization of N-phenylpyrrole using ferric chloride as the oxidant.

Materials:

  • N-phenylpyrrole (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (for washing)

  • Distilled water (for washing)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of N-phenylpyrrole in anhydrous chloroform in a round-bottom flask to achieve a desired concentration (e.g., 0.1 M).

  • Oxidant Solution Preparation: In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. A typical molar ratio of oxidant to monomer is 2.4:1.[6]

  • Polymerization Reaction: Slowly add the ferric chloride solution to the stirred N-phenylpyrrole solution at room temperature. The reaction mixture will gradually turn dark, indicating the formation of the polymer.[8]

  • Reaction Time: Allow the reaction to proceed for a set period, typically 24 hours, under continuous stirring.

  • Precipitation and Washing: After the reaction is complete, pour the mixture into a large volume of methanol to precipitate the poly(N-phenylpyrrole).

  • Purification: Filter the precipitate and wash it thoroughly with methanol and distilled water to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Electrochemical Polymerization of N-Aryl Pyrroles: A Precise Deposition Technique

Electrochemical polymerization offers a high degree of control over the thickness, morphology, and properties of the resulting polymer film.[9] This method involves the direct oxidation of the N-aryl pyrrole monomer at the surface of a working electrode.

Underlying Principle

Similar to chemical polymerization, the electrochemical method relies on the oxidative coupling of monomer units. By applying a specific potential, the N-aryl pyrrole monomer is oxidized at the electrode surface to form radical cations. These reactive species then polymerize on the electrode, forming an adherent and conductive polymer film.

Caption: Schematic of an electrochemical polymerization setup.

Experimental Protocol: Electropolymerization of N-Aryl Pyrroles

This protocol outlines a general procedure for the electrochemical deposition of poly(N-aryl pyrrole) films.

Materials and Equipment:

  • N-aryl pyrrole monomer

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP, lithium perchlorate - LiClO₄)[6]

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum (Pt) disk)

    • Counter electrode (e.g., Pt wire or foil)

    • Reference electrode (e.g., Ag/AgCl, saturated calomel electrode - SCE)

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAP in acetonitrile).

  • Monomer Addition: Dissolve the N-aryl pyrrole monomer in the electrolyte solution to a typical concentration of 0.01-0.1 M.

  • Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electropolymerization: Perform the electropolymerization using one of the following techniques:

    • Cyclic Voltammetry (CV): Cycle the potential of the working electrode between a lower and an upper limit at a specific scan rate (e.g., 50-100 mV/s). The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

    • Potentiostatic Method: Apply a constant potential to the working electrode at which the monomer oxidation occurs.

    • Galvanostatic Method: Apply a constant current density to the working electrode.

  • Washing and Drying: After deposition, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte, and then dry it under a stream of inert gas.

The Influence of N-Aryl Substituents on Polymer Properties

The electronic nature of the substituent on the N-aryl ring has a profound impact on the properties of the resulting polymer.

Substituent TypeExample SubstituentsEffect on Monomer Oxidation PotentialEffect on Polymer Conductivity
Electron-Donating -OCH₃, -CH₃, -NH₂Decreases oxidation potentialGenerally increases conductivity[3][10]
Electron-Withdrawing -NO₂, -CN, -ClIncreases oxidation potentialGenerally decreases conductivity[3][5]

Rationale: Electron-donating groups increase the electron density of the pyrrole ring, making it easier to oxidize and thus lowering the polymerization potential. This enhanced electron delocalization along the polymer backbone often leads to higher conductivity. Conversely, electron-withdrawing groups decrease the electron density, making the monomer more difficult to oxidize and typically resulting in polymers with lower conductivity.

Characterization of Poly(N-Aryl Pyrrole)s

A combination of spectroscopic and electrochemical techniques is essential for characterizing the structure and properties of the synthesized polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the successful polymerization and identifying the key structural features of the polymer.

Key Vibrational Bands for Polypyrrole Derivatives:

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (for unsubstituted or lightly substituted pyrroles)[11]
~1540-1560C=C stretching in the pyrrole ring[12]
~1450-1480C-N stretching in the pyrrole ring[12]
~1040-1090C-H in-plane deformation
~780-810C-H out-of-plane deformation

Note: The exact positions of these bands can vary depending on the specific N-aryl substituent and the doping state of the polymer.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the electrochemical behavior of the poly(N-aryl pyrrole) films, including their redox activity and stability. A typical cyclic voltammogram of a conducting polymer film shows a pair of redox peaks corresponding to the p-doping (oxidation) and de-doping (reduction) processes. The stability of the polymer can be assessed by subjecting the film to multiple redox cycles; a stable polymer will show minimal decrease in the peak currents over many cycles.

Applications in Research and Development

The unique and tunable properties of poly(N-aryl pyrrole)s make them attractive for a wide range of applications, including:

  • Biosensors: Their conductivity and biocompatibility make them excellent materials for immobilizing enzymes and other biomolecules for biosensing applications.

  • Drug Delivery: The ability to control the redox state of the polymer allows for the development of electrically controlled drug release systems.

  • Organic Electronics: These polymers can be used as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.

  • Corrosion Protection: Thin films of poly(N-aryl pyrrole)s can provide effective anti-corrosion coatings for metals.

Conclusion

The preparation of conducting polymers from N-aryl pyrrole derivatives offers a versatile platform for the development of advanced materials with tailored properties. By carefully selecting the N-aryl substituent and the polymerization method, researchers can fine-tune the conductivity, solubility, and electrochemical behavior of these polymers to meet the demands of a wide array of applications in materials science, electronics, and medicine. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of these promising materials.

References

  • Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents. (2025). ResearchGate. [Link]

  • Molecular control of electric conductivity and structural properties of polymers of pyrrole derivatives. (n.d.). ResearchGate. [Link]

  • Maşlakçı, Z., & Aydın, A. (2025). INVESTIGATION OF THE CONDUCTIVITY PROPERTIES OF PYRROLE WITH THE ATTACHMENT OF ELECTRON-DONATING GROUPS (–NH2) AND (–CL) AS. DergiPark. [Link]

  • Chitte, H., Shinde, G., Bhat, N., & Walunj, V. (2011). Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors. Journal of Sensor Technology, 1(2), 47-56. [Link]

  • Synthesis and characterization of polypyrrole thin films. (2025). International Journal of Science and Research Archive, 13(1), 22-29. [Link]

  • Reynolds, J. R., Poropatic, P. A., & Toyooka, R. L. (1987). Electrochemical copolymerization of pyrrole with N-substituted pyrroles. Effect of composition on electrical conductivity. Macromolecules, 20(5), 958-961. [Link]

  • Potential-Driven Conductivity of Polypyrroles, Poly-N-Alkylpyrroles, and Polythiophenes: Role of the Pyrrole NH Moiety in the Do. (n.d.). ElectronicsAndBooks. [Link]

  • Bryce, M. R., Chissel, A. D., Smith, N. R. M., Parker, D., & Kathirgamanathan, P. (1988). Synthesis and cyclic voltammetric behaviour of some 3-substituted thiophenes and pyrroles: Precursors for the preparation of conducting polymers. Synthetic Metals, 26(2), 153-168. [Link]

  • Naphthobipyrrole, a novel fused aromatic pyrrole for the synthesis of conjugated polymers. (2014). New Journal of Chemistry, 38(11), 5245-5252. [Link]

  • Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. (2022). ResearchGate. [Link]

  • Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. (2016). PMC. [Link]

  • Log-scale conductivity chart showing approximate conductivities of doped forms of PANi, PPy, PEDOT and a selection of metals, semiconductors and insulators. (n.d.). ResearchGate. [Link]

  • The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. [Link]

  • Controlling the Conductivity of Cyclo[13]pyrrole Polyiodide Cocrystals via Minor Substituent Group Changes. (2025). Henkelman group - The University of Texas at Austin. [Link]

  • Patil, V. B., et al. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Semantic Scholar. [Link]

  • Shinde, H. C., Shinde, G. N., Bhat, N. V., & Walunj, V. E. (2011). Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors. Scientific Research Publishing. [Link]

  • New electrode materials based on functionalized polypyrrole. (2009). ResearchGate. [Link]

  • Electroconductive polymers (ECPs): a review of their synthesis, properties, and biomedical applications. (2023). Materials Chemistry Horizons, 2(2), 125-137. [Link]

  • Pyrrole polymerization reaction with FeCl3. (n.d.). ResearchGate. [Link]

  • a IR spectra of pyrrole and PA, b IR spectrum of poly(PAP). (n.d.). ResearchGate. [Link]

  • Andrieux, C. P., Audebert, P., Hapiot, P., & Saveant, J. M. (1991). Identification of the first steps of the electrochemical polymerization of pyrroles by means of fast potential step techniques. The Journal of Physical Chemistry, 95(25), 10158-10164. [Link]

  • Electrochemical impedance spectroscopy and morphological analyses of pyrrole, phenylpyrrole and methoxyphenylpyrrole on carbon fiber microelectrodes. (n.d.). polen.itu.edu.tr. [Link]

  • Electrochemical Polymerisation of N -Arylated and N -Alkylated EDOT-Substituted Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Derivatives: Influence of Substitution Pattern on Optical and Electronic Properties. (2014). ResearchGate. [Link]

  • Brezoi, D. V. (2010). POLYPYRROLE FILMS PREPARED BY CHEMICAL OXIDATION OF PYRROLE IN AQUEOUS FeCl3 SOLUTION. Journal of Science and Arts, 1(12), 53-58. [Link]

  • Polypyrroles. (2013). In Conjugated Polymers: A Practical Guide to Synthesis. [Link]

  • Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. (2024). PubMed. [Link]

  • Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. (2019). International Journal of Engineering Research & Technology, V9(06). [Link]

  • Photo- and electro-chemical synthesis of substituted pyrroles. (2024). RSC Publishing. [Link]

  • N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. (2018). Physical Chemistry Chemical Physics, 20(29), 19524-19535. [Link]

  • Narula, P. M., & Noftle, R. E. (1999). Investigation of the lifetimes of some pyrrole species by rapid scan cyclic voltammetry and double potential step techniques. Journal of Electroanalytical Chemistry, 464(1), 123-127. [Link]

Sources

Application Note: Heck Reaction Conditions for 1-(4-bromo-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a definitive, field-tested guide for performing the Heck reaction on 1-(4-bromo-2-methylphenyl)-1H-pyrrole .

The protocols below are synthesized from authoritative methodologies for electron-rich, ortho-substituted aryl bromides. They address the specific electronic deactivation caused by the pyrrole moiety and the steric influence of the ortho-methyl group.

Executive Summary & Molecule Analysis

Target Substrate: this compound Reaction Class: Palladium-Catalyzed Mizoroki-Heck Alkenylation

Structural & Electronic Context

To successfully couple this substrate, one must understand two competing intramolecular forces:

  • Electronic Deactivation (The Pyrrole Effect): The pyrrole ring is a strong electron-donating group (EDG). Through the N-aryl bond, it increases electron density on the phenyl ring. This makes the C-Br bond less electrophilic, significantly slowing the Oxidative Addition step (the rate-determining step for aryl bromides).

  • Steric Decoupling (The Ortho-Methyl Effect): The methyl group at the 2-position (ortho to the pyrrole) creates steric clash with the pyrrole hydrogens. This forces the pyrrole ring to twist out of coplanarity with the phenyl ring.

    • Impact: This twist breaks the conjugation, partially mitigating the electron-donating effect of the pyrrole. While the substrate remains electron-rich, it is more reactive than its non-methylated analogue.

Strategic Implication: Standard "textbook" Heck conditions (Pd(PPh₃)₄) may result in sluggish conversion. The protocols below prioritize electron-rich, bulky phosphine ligands to accelerate oxidative addition.

Mechanistic Insight: The Neutral Pathway

For this substrate, the reaction proceeds via the Neutral Pathway . The active catalyst species must be electron-rich to insert into the deactivated Aryl-Bromide bond.

Graphviz Diagram: Catalytic Cycle

The following diagram illustrates the specific cycle for this substrate, highlighting the critical Oxidative Addition bottleneck.

HeckCycle PreCat Pd(II) Precatalyst (Pd(OAc)2) ActiveCat Active Species Pd(0)L2 PreCat->ActiveCat Reduction by Phosphine/Alkene OxAdd Oxidative Addition (Rate Determining Step) ActiveCat->OxAdd + Substrate (Slow due to EDG) Complex1 Ar-Pd(II)-Br (Oxidative Complex) OxAdd->Complex1 Coord Alkene Coordination & Insertion Complex1->Coord + Alkene BetaElim β-Hydride Elimination (Product Release) Coord->BetaElim BaseStep Reductive Elimination (Base Regeneration) BetaElim->BaseStep - Product BaseStep->ActiveCat - HBr(Base)

Caption: The Neutral Heck Cycle. Note the "Oxidative Addition" node (Red) is the kinetic bottleneck due to the electron-rich nature of the pyrrole-substituted aryl bromide.

Experimental Protocols

Protocol A: The "Workhorse" Condition (Cost-Effective)

Recommended for simple, activated alkenes (e.g., acrylates, styrenes).

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Alkene: 1.5 equiv (e.g., Ethyl acrylate, Styrene)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10-15 mol%)

    • Why: Tri-o-tolylphosphine is bulky and forms a highly active 1:1 Pd-L species.

  • Base: Et₃N (2.5 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

Procedure:

  • Setup: Charge a dry reaction vial with the substrate, Pd(OAc)₂, and P(o-tol)₃.

  • Inerting: Seal and purge with Nitrogen/Argon (3 cycles).

  • Addition: Add anhydrous DMF via syringe, followed by the base (Et₃N) and the alkene.

  • Reaction: Heat to 100°C for 12–24 hours.

    • Note: Do not exceed 120°C initially to prevent pyrrole polymerization.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). Avoid acidic modifiers (like acetic acid) in the eluent to protect the pyrrole.

Protocol B: The "High-Performance" Condition (Challenging Substrates)

Recommended if Protocol A fails, or for unactivated alkenes/sterically crowded partners.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: P(t-Bu)₃ (HBF₄ salt) or SPhos (4-6 mol%)

    • Why: These electron-rich, bulky phosphines drastically accelerate oxidative addition into electron-rich aryl rings.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (0.2 M)

  • Temp: 100–110°C

Procedure:

  • Setup: Charge vial with substrate, Pd source, Ligand, and inorganic base (K₂CO₃).

  • Inerting: Thoroughly purge with Argon (oxygen inhibits these electron-rich catalysts).

  • Reaction: Add degassed solvent and alkene. Heat to 100°C.

  • Monitoring: Check HPLC/TLC at 4 hours. These catalysts are faster.

Optimization Logic & Troubleshooting

Use this decision tree to troubleshoot low yields.

OptimizationTree Start Start: Protocol A (Pd(OAc)2 / P(o-tol)3) Check Check Conversion (after 12h) Start->Check Good Yield > 70% Proceed to Purification Check->Good Yes LowConv Low Conversion (< 30%) Check->LowConv No Decomp Black Precipitate (Pd Black) Check->Decomp Pd Crash Step1 Step1 LowConv->Step1 Increase Temp (to 120°C) Additive Additive Decomp->Additive Add TBAB (Phase Transfer/Stabilizer) Step2 Switch to Protocol B (Use SPhos or P(t-Bu)3) Step1->Step2 Still Low? LigandUp LigandUp Additive->LigandUp Increase Ligand:Pd Ratio (to 4:1)

Caption: Optimization Decision Tree. Prioritize ligand switching (Protocol B) over excessive heating to preserve the pyrrole ring.

Quantitative Comparison of Conditions
ParameterProtocol A (Standard)Protocol B (High-Performance)
Catalyst Precursor Pd(OAc)₂Pd₂(dba)₃
Ligand Class Aryl Phosphine (P(o-tol)₃)Alkyl/Biaryl Phosphine (P(t-Bu)₃ / SPhos)
Base Organic (Et₃N)Inorganic (K₂CO₃ / Cs₂CO₃)
Primary Utility Acrylates, StyrenesMethacrylates, Unactivated Alkenes
Cost LowHigh
Air Sensitivity ModerateHigh (Requires strict inert atmosphere)

Critical Safety & Stability Notes

  • Pyrrole Sensitivity: The pyrrole ring is acid-sensitive. Never use acidic workups (e.g., 1M HCl wash) as this will cause the pyrrole to polymerize or turn black/tarry.

  • Regioselectivity: The Heck reaction will occur exclusively at the C4-Bromine . The ortho-methyl group blocks potential C-H activation at the phenyl C2/C6 positions, and the pyrrole ring itself is generally unreactive under these specific Pd(0) conditions (though electrophilic palladation at Pyrrole-C2 is a rare side reaction in oxidative conditions).

  • Solvent Choice: Avoid alcohols (MeOH/EtOH) if using Protocol B, as they can interfere with the catalytic cycle of electron-rich phosphines.

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. Link

  • Gribble, G. W. (2002). Pyrrole Chemistry: The N-Aryl Pyrrole Systems. In Heterocyclic Scaffolds II, Springer. (Context on N-aryl pyrrole stability).
  • Knowles, J. P., & Buchwald, S. L. (2011). Structure-Based Design of a Catalyst for the Palladium-Catalyzed Formation of C–N Bonds. Nature Chemistry, 3, 71–77. (Reference for SPhos/XPhos ligand utility in deactivated systems). Link

Application Note: High-Fidelity Lithiation & Electrophilic Trapping of 1-(4-bromo-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective lithiation and subsequent electrophilic functionalization of 1-(4-bromo-2-methylphenyl)-1H-pyrrole . This substrate presents a unique competitive landscape between Lithium-Halogen (Li-Hal) exchange (at the aryl bromide) and Directed ortho-Metalation (DoM) (at the pyrrole


-position).

For drug development applications requiring high purity, Kinetic Control via Li-Hal exchange is the primary objective. This protocol utilizes the rapid kinetics of


-butyllithium (

-BuLi) at cryogenic temperatures to exclusively target the C4-phenyl position, avoiding the thermodynamic sink of pyrrole ring deprotonation or benzylic lithiation.

Strategic Analysis: Reactivity & Regioselectivity

The Substrate Architecture

The molecule consists of two distinct aromatic systems linked by a C-N bond.[1] The ortho-methyl group on the phenyl ring is a critical structural feature:

  • Steric Torsion: It forces the pyrrole and phenyl rings out of coplanarity (dihedral angle >40°), decoupling their

    
    -systems. This prevents resonance stabilization of the pyrrole lone pair into the phenyl ring, keeping the pyrrole electron-rich and the phenyl ring electronically isolated.
    
  • Benzylic Acidity: The methyl protons are acidic (

    
    ), but significantly less so than the pyrrole 
    
    
    
    -protons (
    
    
    ).
Mechanistic Competition

The success of this reaction relies on exploiting the rate difference between Li-Hal exchange and deprotonation.

  • Pathway A (Target): Lithium-Halogen Exchange. [2]

    • Reagent:

      
      -BuLi (2.0 equiv) or 
      
      
      
      -BuLi.
    • Kinetics: Extremely fast (

      
      ) at 
      
      
      
      .
    • Outcome: Generation of the phenyllithium species.

  • Pathway B (Avoid):

    
    -Deprotonation. 
    
    • Reagent:

      
      -BuLi (if slow addition/high temp) or LDA.
      
    • Thermodynamics: The pyrrole C2-position is the thermodynamic minimum.

    • Outcome: C2-lithiated species or mixtures (scrambling).

Pathway Visualization

The following diagram illustrates the divergent pathways controlled by temperature and reagent choice.

LithiationPathways Substrate 1-(4-bromo-2-methylphenyl) -1H-pyrrole ArLi Aryl-Lithium Species (Kinetic Intermediate) Substrate->ArLi t-BuLi (2 equiv) THF, -78°C (Li-Hal Exchange) PyrLi Pyrrole-Lithium Species (Thermodynamic Side-Product) Substrate->PyrLi n-BuLi (Slow addition) > -40°C (Deprotonation) ArLi->PyrLi Warming > -20°C (Anion Translocation) Product C4-Functionalized Biaryl Precursor ArLi->Product Electrophile (E+) (Quench)

Figure 1: Mechanistic divergence in the lithiation of N-aryl pyrroles. Kinetic control (blue path) is required to target the bromine handle.

Detailed Experimental Protocol

Safety Pre-Requisites
  • Pyrophoric Hazard:

    
    -BuLi is spontaneously flammable in air. Use a gas-tight syringe with a locking mechanism or a cannula transfer system.
    
  • Anhydrous Conditions: All glassware must be flame-dried under vacuum and backfilled with Argon (3 cycles).

Reagents & Preparation
  • Substrate: this compound (1.0 equiv).

  • Lithium Source:

    
    -Butyllithium (1.7 M in pentane, 2.1 equiv). Note: 2 equivalents are mandatory for t-BuLi to consume the generated t-BuBr byproduct.[2]
    
  • Solvent: Anhydrous THF (stabilizer-free preferred).

  • Electrophile: DMF (for aldehydes),

    
     (for boronic acids), or 
    
    
    
    (for iodides).
Step-by-Step Procedure (Kinetic Control)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and an Argon inlet.

  • Dissolution: Charge the flask with the substrate (1.0 g, 4.2 mmol) and anhydrous THF (20 mL, 0.2 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to stabilize at

    
     .
    
  • Lithiation (The Critical Step):

    • Add

      
      -BuLi (8.9 mmol, 2.1 equiv) dropwise over 10 minutes.
      
    • Control Point: Monitor internal temperature. Do not allow it to rise above

      
      .
      
    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the aryl-lithium species.

    • Aging: Stir at

      
       for exactly 30 minutes . Do not over-stir, or anion migration to the pyrrole ring may occur.
      
  • Electrophilic Trapping:

    • Add the Electrophile (5.0 mmol, 1.2 equiv) neat or dissolved in minimal THF.

    • Add rapidly enough to mix, but slowly enough to maintain

      
      .
      
  • Warming & Quench:

    • Allow the mixture to stir at

      
       for 15 minutes.
      
    • Remove the cooling bath and allow to warm to

      
       (or Room Temp) over 1 hour.
      
    • Quench with saturated aqueous

      
       (10 mL).
      
  • Workup:

    • Extract with EtOAc (

      
       mL).[3]
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.[3]
      

Data Summary: Electrophile Scope

The following table summarizes expected outcomes based on standard


-aryl lithiation chemistry.
Electrophile (E+)Product TypeExpected YieldNotes
DMF Benzaldehyde85-92%Standard formylation. No competing N-formylation observed due to steric twist.

Boronic Acid75-85%Requires acidic hydrolysis during workup. Crucial for Suzuki coupling.

Aryl Iodide90-95%Iodine must be added as a THF solution. Excellent for subsequent Sonogashira coupling.

(gas)
Benzoic Acid80-85%Bubble gas through a drying tube directly into the solution.

Aryl-Silane88-94%Useful blocking group or for Hiyama coupling.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working correctly, use these checkpoints:

The Deuterium Quench Test

Before committing valuable electrophiles, validate the lithiation efficiency:

  • Run the lithiation on a 50 mg scale.

  • Quench with

    
     (Methanol-d4) at 
    
    
    
    .
  • Analyze via 1H-NMR .

    • Success: Disappearance of the aryl protons at the C4 position and incorporation of Deuterium.

    • Failure (Scrambling): Deuterium incorporation on the pyrrole ring (typically

      
       6.2-7.0 ppm region changes).
      
    • Failure (No Reaction): Recovery of starting material (indicates wet THF or dead

      
      -BuLi).
      
Workflow Diagram

This diagram outlines the decision process during the experiment.

Workflow Start Start: Dry Substrate & THF at -78°C AddLi Add t-BuLi (2.1 eq) Dropwise Start->AddLi CheckTemp Internal Temp < -70°C? AddLi->CheckTemp CheckTemp->AddLi No (Slow Down!) Wait Stir 30 min (Kinetic Window) CheckTemp->Wait Yes AddE Add Electrophile Wait->AddE Quench Warm & Quench AddE->Quench

Figure 2: Operational workflow ensuring temperature compliance for kinetic control.

References

  • General N-Aryl Pyrrole Lithiation

    • Gilman, H., & Spatz, S. M. (1940). Some Reactions of N-Arylpyrroles. Journal of Organic Chemistry.
    • Context: Establishes the baseline reactivity of N-aryl pyrroles and the competition between ring positions.
  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988).[4] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry.

    • Context: The definitive guide on why Li/Br exchange outcompetes deprotonation at low temper
  • Steric Effects in N-Aryl Systems

    • Settambolo, R., et al. (2015). Structural and electronic properties of N-arylpyrroles.
    • Context: Explains the "twist" caused by ortho-substituents (like the methyl group in the target substr
  • Boronic Acid Synthesis via Lithiation

    • Lennon, I. C., et al. (2004). Synthesis of 1-(4-boronobenzyl)
    • Context: Provides analogous protocols for converting brominated N-benzyl/aryl pyrroles to boronic acids using t-BuLi.
  • Use of t-BuLi vs n-BuLi

    • Organic Chemistry Portal. (2023). Lithium-Halogen Exchange.
    • Context: Practical data on the stoichiometry (2:1) requirement for t-BuLi to ensure irreversibility.[2]

Sources

Troubleshooting & Optimization

troubleshooting Paal-Knorr synthesis for sterically hindered anilines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PK-HINDERED-001 Subject: Overcoming low reactivity in 2,6-disubstituted aniline synthesis.

Diagnostic: Why Standard Protocols Fail

The Problem: You are likely attempting to condense a 1,4-diketone with a sterically hindered amine (e.g., Mesitylamine, 2,6-diisopropylaniline) using standard Dean-Stark conditions (Toluene/pTSA).

The Root Cause: In unhindered systems, the rate-determining step (RDS) is typically the cyclization of the hemiaminal. However, with bulky anilines, the initial nucleophilic attack becomes energetically unfavorable due to steric repulsion between the aniline's ortho-substituents and the carbonyl alkyl groups. Furthermore, strong Brønsted acids (like pTSA) protonate the amine, reducing its already compromised nucleophilicity.

Mechanistic Flow & Steric Blockades

The following diagram illustrates the reaction pathway and identifies exactly where steric bulk arrests the reaction.

PaalKnorrMechanism Reactants 1,4-Diketone + Hindered Aniline Attack Nucleophilic Attack (C-N Bond Formation) Reactants->Attack Activation Acid Acid Catalyst (H+ or Lewis Acid) Acid->Reactants Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Successful Attack Fail1 BLOCKADE 1: Steric repulsion prevents approach to Carbonyl Attack->Fail1 Imine Imine Formation Hemiaminal->Imine Cyclization Cyclization to 2,5-dihydroxy-pyrrolidine Imine->Cyclization Dehydration Dehydration (-2 H2O) Cyclization->Dehydration Fail2 BLOCKADE 2: Reversion to SM due to conformational strain Cyclization->Fail2 Product Substituted Pyrrole Dehydration->Product

Figure 1: Mechanistic pathway of Paal-Knorr synthesis highlighting critical failure points (Blockades 1 & 2) caused by steric hindrance.

Technical Solutions & Optimization

To bypass these blockades, we must shift from Brønsted Acid Catalysis (which kills nucleophilicity) to Lewis Acid Catalysis or Thermal/Microwave Activation (which increases kinetic energy to overcome the steric barrier).

Catalyst Selection Matrix
Catalyst TypeExampleSuitability for Hindered AminesMechanism of Action
Brønsted Acid pTSA, AcOHLow Protonates carbonyls but also protonates the amine, rendering it non-nucleophilic.
Lewis Acid (Hard) TiCl₄, BF₃·OEt₂Medium Strong activation, but moisture sensitive and can cause polymerization.
Lewis Acid (Rare Earth) Sc(OTf)₃ High (Gold Standard) Activates carbonyls via coordination without deactivating the amine. Water-tolerant.
Heterogeneous Montmorillonite K-10High High surface area, acts as a Lewis/Brønsted hybrid.[1] Green chemistry compliant.
None (Thermal) MicrowaveHigh Pure thermal driving force; avoids chemical side-reactions.

Recommended Protocols

Protocol A: The "Gold Standard" (Sc(OTf)₃ Catalysis)

Best for: High-value substrates, acid-sensitive groups, and extremely hindered anilines (e.g., 2,6-diisopropylaniline).

Reagents:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Hindered Aniline (1.2 equiv)

  • Scandium(III) Triflate [Sc(OTf)₃] (1–5 mol%)

  • Solvent: Neat (Solvent-free) or Acetonitrile (if solid)

Workflow:

  • Mixing: In a reaction vial, combine the 1,4-diketone and the hindered aniline.

  • Catalyst: Add Sc(OTf)₃ (1 mol% is usually sufficient; increase to 5 mol% for Mesityl groups).

  • Activation:

    • Solvent-Free: Stir the neat mixture at room temperature. If the mixture is solid, melt it gently at 40°C.

    • Solvent: If solubility is an issue, add minimal MeCN.

  • Reaction: Stir for 3–6 hours. Monitor via TLC (Reaction is often faster than pTSA methods).

  • Workup: Dilute with EtOAc, wash with water (to remove catalyst), dry over Na₂SO₄, and concentrate.

    • Note: Sc(OTf)₃ is water-soluble and recoverable from the aqueous phase.

Protocol B: Microwave-Assisted Synthesis

Best for: Rapid screening and substrates that require high energy to overcome activation barriers.

Reagents:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Hindered Aniline (1.5 equiv)

  • Solvent: Ethanol or Glacial Acetic Acid (as solvent/catalyst hybrid)

Workflow:

  • Setup: Place reactants in a microwave-safe crimp vial.

  • Irradiation:

    • Power: 100–150 W (Dynamic mode)

    • Temperature: 120°C

    • Time: 10–20 minutes.

  • Pressure Check: Ensure the vial is rated for the pressure generated by EtOH at 120°C (approx 3-4 bar).

  • Purification: Cool to RT. The product often precipitates upon cooling or addition of cold water.

Troubleshooting & FAQs

Interactive Troubleshooting Tree

Use this logic flow to diagnose specific failure modes in your current experiment.

TroubleshootingTree Start Start Diagnosis Result What is the outcome? Start->Result NoRxn No Reaction (SM Recovered) Result->NoRxn Tar Black Tar / Polymer Result->Tar Intermed Intermediate Trapped (Mass = SM + Amine - H2O) Result->Intermed Furan Furan Formation (No Nitrogen incorp.) Result->Furan Sol_Heat Increase Temp or Switch to Microwave NoRxn->Sol_Heat Thermal Barrier Sol_Lewis Switch to Sc(OTf)3 (Avoid pTSA) NoRxn->Sol_Lewis Nucleophilicity Low Sol_Inert Degas Solvent (N2) Check for 1,4-dione oxidation Tar->Sol_Inert Sol_Dehydrate Add Molecular Sieves (4Å) or TiCl4 (Stoichiometric) Intermed->Sol_Dehydrate Cyclization Stalled Sol_pH Acidity too high. Buffer with NaOAc or use Silica Support Furan->Sol_pH Competition Rxn

Figure 2: Decision tree for troubleshooting common Paal-Knorr failure modes.

Frequently Asked Questions

Q: I see a spot on TLC that corresponds to the mass of (Diketone + Amine), but it's not the pyrrole. What is it? A: This is likely the imine or hemiaminal intermediate . In hindered systems, the initial attack happens, but the molecule cannot rotate to cyclize due to steric clash (Blockade 2 in Figure 1).

  • Fix: Add a dehydrating agent like Molecular Sieves (4Å) or switch to a solvent with a higher boiling point (e.g., Xylene) to force water removal.

Q: Why is my reaction turning black? A: 1,4-diketones are prone to oxidation and polymerization, especially under strong acid conditions.

  • Fix: Perform the reaction under Nitrogen/Argon. Switch from strong mineral acids to Montmorillonite K-10 or Silica Sulfuric Acid for gentler activation.

Q: Can I use TiCl₄ for extremely unreactive amines? A: Yes, TiCl₄ is a powerful dehydrating agent and Lewis acid. However, it is harsh.

  • Protocol: Pre-complex the ketone with TiCl₄ (0.5 equiv) in dry DCM at 0°C, then add the amine and a base (triethylamine) to scavenge the HCl byproduct. This drives the reaction thermodynamically.

Q: Why am I getting Furan instead of Pyrrole? A: This is the classic "Paal-Knorr Competition." If the acidity is too high (pH < 3), the oxygen of the carbonyl becomes a better nucleophile than your hindered amine, leading to intramolecular cyclization to Furan.

  • Fix:Raise the pH. Use acetic acid instead of HCl/pTSA, or use a neutral Lewis Acid like Sc(OTf)₃.

References

  • Amarnath, V., et al. (1991).[2] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Link

    • Context: Definitive study on the mechanism, identifying the hemiaminal vs. enamine pathways.[3]

  • Chen, J., et al. (2006). "Sc(OTf)3 Catalyzed Paal-Knorr Reaction: A Highly Efficient and Reusable Catalyst." Synlett. Link

    • Context: Establishes Scandium Triflate as the superior c
  • Minetto, G., et al. (2005).[4] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[4] Link

    • Context: Validates microwave protocols for overcoming thermal barriers in pyrrole synthesis.
  • Banik, B. K., et al. (2004). "Microwave-induced organic reaction enhancement chemistry. Part 2: Simplified preparation of pyrroles." Tetrahedron Letters. Link

    • Context: Solvent-free and surface-medi

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Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 1-(4-bromo-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process, providing a detailed fingerprint of a molecule's hydrogen framework.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-bromo-2-methylphenyl)-1H-pyrrole, a substituted N-phenylpyrrole derivative. Due to the limited availability of public experimental spectra for this specific molecule, this guide will focus on a detailed prediction of its ¹H NMR spectrum, supported by comparative data from structurally analogous compounds. This approach not only offers a comprehensive interpretation but also hones the predictive skills essential for structural verification.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is governed by several key parameters: chemical shift (δ), integration, and spin-spin coupling (multiplicity).[1][3] By analyzing the electronic environment of each proton in this compound, we can predict the appearance of its spectrum.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton labeling.

The molecule possesses distinct sets of non-equivalent protons which will give rise to separate signals in the ¹H NMR spectrum.[4]

Predicted ¹H NMR Data and Interpretation

The predicted chemical shifts are based on the additive effects of substituents on the aromatic rings and typical values for pyrrole protons.[5][6]

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale for Prediction
H₂ & H₅ (pyrrole)~6.8 - 7.2Triplet (t)2HThese protons are in a similar chemical environment and are expected to have similar chemical shifts. They are coupled to the H₃ and H₄ protons.
H₃ & H₄ (pyrrole)~6.2 - 6.5Triplet (t)2HThese protons are also in a similar environment and are coupled to the H₂ and H₅ protons.
H₃' (phenyl)~7.4 - 7.6Doublet of doublets (dd)1HThis proton is ortho to the bromine and meta to the methyl group. The electron-withdrawing nature of the bromine will deshield this proton, shifting it downfield. It will be split by H₅' and H₆'.
H₅' (phenyl)~7.2 - 7.4Doublet of doublets (dd)1HThis proton is meta to both the bromine and the methyl group. It will be split by H₃' and H₆'.
H₆' (phenyl)~7.0 - 7.2Doublet (d)1HThis proton is ortho to the methyl group and meta to the bromine. The electron-donating nature of the methyl group will shield this proton, shifting it upfield relative to the other phenyl protons. It will be split by H₅'.
-CH₃ (methyl)~2.1 - 2.3Singlet (s)3HThe methyl protons are not coupled to any other protons and will therefore appear as a singlet. Its position is in the typical range for a methyl group attached to an aromatic ring.

Comparative Spectral Analysis

To substantiate our predictions, we will compare the expected spectrum with the known ¹H NMR data of analogous compounds.

1-Phenylpyrrole

The ¹H NMR spectrum of 1-phenylpyrrole provides a baseline for the chemical shifts of the pyrrole and unsubstituted phenyl protons.[7]

Compound Proton(s) Experimental Chemical Shift (δ, ppm) Multiplicity
1-PhenylpyrroleH₂ & H₅ (pyrrole)~7.08Triplet
H₃ & H₄ (pyrrole)~6.34Triplet
Phenyl~7.40 (ortho), ~7.38 (meta), ~7.22 (para)Multiplet

The introduction of the 2-methyl and 4-bromo substituents on the phenyl ring in our target molecule is expected to significantly alter the chemical shifts and splitting patterns of the phenyl protons.

4-Bromoanisole

4-Bromoanisole serves as a good model for understanding the effect of a bromine atom on a benzene ring.[8][9][10]

Compound Proton(s) Experimental Chemical Shift (δ, ppm) Multiplicity
4-BromoanisoleProtons ortho to -OCH₃~6.8Doublet
Protons ortho to -Br~7.4Doublet

The bromine atom is an electron-withdrawing group, which deshields the ortho and para protons, shifting them downfield.[5]

2-Methylaniline

2-Methylaniline helps in understanding the influence of a methyl group on an aromatic ring.

Compound Proton(s) Experimental Chemical Shift (δ, ppm) Multiplicity
2-MethylanilineAromatic~6.6 - 7.1Multiplet
-CH₃~2.1Singlet

The methyl group is an electron-donating group, which shields the ortho and para protons, shifting them upfield.[5]

Experimental Protocol for ¹H NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should not have signals that overlap with the analyte's signals.[11]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[4]

2. Instrument Setup and Data Acquisition:

  • The following steps are generalized for a modern FT-NMR spectrometer. Specific parameters may vary depending on the instrument manufacturer and model.[12]

  • Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • Set the acquisition parameters:

    • Pulse Angle: A 30-45° pulse is typically used for routine ¹H NMR to allow for a shorter relaxation delay.

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Filter into NMR Tube b->c d Add Internal Standard (TMS) c->d e Insert Sample & Lock d->e f Shim Magnetic Field e->f g Set Acquisition Parameters f->g h Acquire Data (FID) g->h i Fourier Transform h->i j Phase & Calibrate Spectrum i->j k Integrate Peaks j->k l Analyze Chemical Shifts & Multiplicities k->l

Caption: Workflow for ¹H NMR Data Acquisition and Analysis.

Conclusion

The structural elucidation of this compound via ¹H NMR spectroscopy is a multi-faceted process that combines theoretical prediction with comparative analysis of analogous structures. The predicted spectrum, characterized by distinct signals for the pyrrole and substituted phenyl protons, provides a robust framework for interpreting experimental data. The electron-withdrawing bromine and electron-donating methyl groups are expected to induce significant and predictable shifts in the aromatic region. By following the detailed experimental protocol, researchers can confidently acquire high-quality ¹H NMR data to verify the structure of this and other novel compounds, ensuring the integrity of their research and development endeavors.

References

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
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  • Chemistry LibreTexts. (2021, December 15). 6.
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A Comparative Guide to Elemental Analysis Standards for the Characterization of 1-(4-bromo-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is a non-negotiable cornerstone of scientific rigor. Elemental analysis (EA) serves as a fundamental, quantitative technique to verify the elemental composition of a synthesized compound against its theoretical formula. This guide provides an in-depth comparison of the standards, methodologies, and data validation criteria for the elemental analysis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole , a substituted pyrrole derivative relevant in medicinal chemistry and materials science.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, establishes a framework for self-validating experimental systems, and is grounded in authoritative standards to ensure the generation of trustworthy and defensible data.

Theoretical Elemental Composition: The Foundational Benchmark

The first step in any elemental analysis workflow is to establish the theoretical "ground truth" based on the compound's molecular formula. For this compound, the molecular details are as follows:

  • Molecular Formula: C₁₁H₁₀BrN[1][2]

  • Molecular Weight: 236.11 g/mol [2]

Based on this formula, the theoretical mass percentages of each constituent element are calculated. This theoretical composition is the ultimate benchmark against which all experimental results will be compared.

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.01111132.12155.95%
HydrogenH1.0081010.0804.27%
BromineBr79.904179.90433.84%
NitrogenN14.007114.0075.93%

A Tale of Two Analyses: Selecting the Right Tools

No single technique is optimal for quantifying all elements in this molecule. A bifurcated approach is necessary: one for the organic backbone elements (C, H, N) and another for the heteroatom, bromine.

Part A: The Gold Standard for Carbon, Hydrogen, and Nitrogen (CHN Analysis)

For organic compounds, combustion analysis is the universally accepted method for determining carbon, hydrogen, and nitrogen content.[3][4] This technique, often called CHNS or CHN analysis, is based on the Pregl-Dumas method.[5]

The Principle: A small, precisely weighed sample of the compound is combusted in a high-temperature furnace (typically ~1000°C) within an oxygen-rich environment.[5][6] This process quantitatively converts the elements into simple, detectable gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) or Nitrogen Oxides (NOₓ), which are subsequently reduced to N₂.[6]

These gases are then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[5] The instrument's software then back-calculates the mass percentage of each element in the original sample.

Part B: Quantitative Determination of Bromine

Standard combustion analyzers are not equipped to detect halogens. Therefore, a separate analytical method is required for bromine. While qualitative tests like the sodium fusion test can confirm the presence of a halogen, they are insufficient for the rigorous demands of pharmaceutical development.[7][8] For quantitative results, modern spectroscopic techniques are superior.

Recommended Technique: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS offers exceptional sensitivity and accuracy for elemental quantification, making it ideal for this application.[9][10] The workflow involves two key stages:

  • Sample Digestion: The organic matrix of the compound must be destroyed to liberate the bromine in an inorganic, ionic form. Microwave-assisted acid digestion is the preferred method due to its speed and efficiency.[10] The sample is heated in a sealed vessel with strong acids (e.g., concentrated nitric acid) to break it down completely.[9]

  • ICP-MS Analysis: The resulting solution is introduced into the ICP-MS system. The high-temperature plasma (~6,000-10,000 K) atomizes and ionizes the bromine atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise and sensitive quantification.

Trust but Verify: Standards for Ensuring Data Integrity

Accurate results are not accidental; they are the product of a rigorously controlled and validated system. This is achieved through the proper use of reference materials and adherence to established performance criteria.

The Role of Certified Reference Materials (CRMs)

A Certified Reference Material is a compound of high purity and well-defined elemental composition, manufactured under stringent ISO 17034 and ISO/IEC 17025 standards.[11] CRMs are not the sample being tested; they are the tools used to calibrate the instrument and validate the analytical method itself.[12][13]

  • For CHN Analysis: Acetanilide or benzoic acid are common CRMs. The analyst runs the CRM as if it were a sample to confirm the instrument is performing correctly before analyzing the unknown compound.[5]

  • For Bromine Analysis: Commercially available organo-bromine or inorganic bromide solutions with certified concentrations are used to create a calibration curve for the ICP-MS, allowing for the accurate quantification of bromine in the digested sample solution.[11]

Acceptance Criteria: Defining "Correct"

In the pharmaceutical industry, the validation of analytical procedures is governed by guidelines such as ICH Q2(R1).[14][15] While this guideline is broad, for the specific application of elemental analysis to confirm a molecular formula, the universally accepted industry standard for a pure compound is:

The experimental result for each element must be within ±0.4% (absolute) of the calculated theoretical value.

This tolerance accounts for minor, unavoidable experimental variations and the inherent limitations of the instrumentation.

Comparison Table: Theoretical vs. Acceptable Experimental Range

ElementTheoretical Mass %Lower Acceptance LimitUpper Acceptance Limit
Carbon (C)55.95%55.55%56.35%
Hydrogen (H)4.27%3.87%4.67%
Nitrogen (N)5.93%5.53%6.33%
Bromine (Br)33.84%33.44%34.24%

If the experimental results for all four elements fall within these ranges, it provides strong evidence for the correct identity and high purity of the synthesized this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary checks and calibrations to ensure the trustworthiness of the final data.

Protocol 1: Quantitative CHN Analysis by Combustion
  • Sample Preparation:

    • Ensure the sample of this compound is homogenous and has been properly dried to remove residual solvents (e.g., under high vacuum for several hours).

    • Rationale: Solvents contain carbon and hydrogen, which will artificially inflate the results and lead to an incorrect elemental composition.

  • Instrument Calibration & System Suitability:

    • Perform a leak check and ensure carrier gas (helium) and combustion gas (oxygen) flows are stable.

    • Analyze a certified CRM (e.g., Acetanilide). The results must fall within the certified range for the CRM (typically ±0.3% of the certified value) before proceeding.

    • Rationale: This step validates that the entire system—from gas flows to detectors—is functioning correctly and is properly calibrated.

  • Sample Analysis:

    • Using an ultra-microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. Record the weight precisely.

    • Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.

    • Analyze the sample in triplicate.

    • Rationale: Triplicate analysis allows for an assessment of precision (repeatability). Consistent results across three runs increase confidence in the data.

  • Data Processing:

    • The instrument's software will automatically calculate the %C, %H, and %N based on the detector signals and the recorded sample weight.

    • Calculate the average and standard deviation for the triplicate runs. The Relative Standard Deviation (RSD) should ideally be less than 2%.

Protocol 2: Quantitative Bromine Analysis by ICP-MS
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 25-50 mg of the sample into a clean, microwave-compatible digestion vessel.

    • Add 10 mL of high-purity concentrated nitric acid to the vessel.

    • Seal the vessel and place it in the microwave digestion system.

    • Run a pre-programmed digestion method designed for organic materials.

    • Rationale: This step uses heat and acid to break all organic bonds, ensuring all bromine is converted to soluble bromide (Br⁻) for analysis.

  • Calibration Standard Preparation:

    • Using a certified inorganic bromine standard solution, prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppb) in the same acid matrix as the digested sample.

    • Rationale: The calibration curve establishes the relationship between signal intensity and concentration, which is essential for quantifying the unknown sample.

  • ICP-MS Analysis:

    • After digestion, carefully dilute the sample digest to a final volume (e.g., 50 mL) with deionized water. A further dilution may be necessary to bring the concentration into the linear range of the calibration curve.

    • Aspirate the calibration standards, followed by the prepared sample solutions, into the ICP-MS.

    • Monitor the primary bromine isotope, ⁷⁹Br.

    • Rationale: ICP-MS is extremely sensitive, so proper dilution is critical to avoid detector saturation and ensure the measurement is within the calibrated linear range.

  • Data Processing:

    • Use the calibration curve to determine the concentration of bromine (in µg/L) in the diluted sample solution.

    • Back-calculate the original mass percentage of bromine in the solid sample, accounting for all dilution factors and the initial sample weight.

Visualization of Analytical Workflows

Diagrams can clarify complex processes. The following workflows are presented using the DOT language for Graphviz.

ElementalAnalysisWorkflow cluster_prep Sample Preparation & Planning cluster_chn CHN Analysis cluster_br Bromine Analysis cluster_validation Data Validation & Reporting Start Receive Sample: This compound Calc Calculate Theoretical %C, %H, %N, %Br Start->Calc Prep Dry & Homogenize Sample Calc->Prep Weigh_CHN Weigh 1-3 mg in Tin Capsule Prep->Weigh_CHN Weigh_Br Weigh 25-50 mg for Digestion Prep->Weigh_Br Run_CHN Combustion Analysis (Triplicate Runs) Weigh_CHN->Run_CHN Cal_CHN Calibrate with CRM (e.g., Acetanilide) Cal_CHN->Run_CHN Data_CHN Obtain Experimental %C, %H, %N Run_CHN->Data_CHN Compare Compare Experimental vs. Theoretical Data_CHN->Compare Digest Microwave-Assisted Acid Digestion Weigh_Br->Digest Run_Br ICP-MS Analysis Digest->Run_Br Cal_Br Prepare ICP-MS Calibration Curve Cal_Br->Run_Br Data_Br Obtain Experimental %Br Run_Br->Data_Br Data_Br->Compare Pass PASS (All elements within ±0.4%) Compare->Pass Yes Fail FAIL (Investigate Cause) Compare->Fail No Report Final Report: Identity & Purity Confirmed Pass->Report

Caption: Workflow for complete elemental analysis and validation.

DataValidationLogic ExpData Experimental Data (%C, %H, %N, %Br) Decision For each element, is: | %Experimental - %Theoretical | ≤ 0.4% ? ExpData->Decision TheoData Theoretical Data (%C, %H, %N, %Br) TheoData->Decision Result_Pass Conclusion: Strong evidence for correct structure and high purity. Decision->Result_Pass  True for ALL elements Result_Fail Conclusion: Purity or identity is questionable. Action: Investigate. Decision->Result_Fail  False for ANY element

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-bromo-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The fundamental principle of chemical safety is proactive risk assessment. The structure of 1-(4-bromo-2-methylphenyl)-1H-pyrrole contains two key features that dictate its handling and disposal pathway: the brominated aromatic ring and the pyrrole heterocycle . This places it unequivocally in the category of a halogenated organic compound .

Hazard Characterization and Risk Assessment

In the absence of specific toxicological data, we must infer the potential hazards from analogous structures and regulatory classifications. This conservative approach ensures the highest level of safety.

  • Halogenated Organic Waste: The presence of a bromine atom classifies this compound as a halogenated organic substance.[3] Such compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to ensure complete destruction.[3] The U.S. Environmental Protection Agency (EPA) has stringent regulations under the Resource Conservation and Recovery Act (RCRA) for managing such hazardous materials.[4]

  • Pyrrole and Pyrrolidine Derivatives: The pyrrole moiety and its derivatives are known to possess biological activity and associated hazards. Data for pyrrole itself indicates it is a flammable liquid that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[5][6] Structurally similar compounds are often skin and respiratory irritants.[7]

Based on this analysis, this compound must be treated as hazardous waste, possessing multiple potential hazard characteristics.

Table 1: Anticipated Hazard Profile and Basis for Classification

Hazard CharacteristicAnticipated ClassificationRationale and Supporting Evidence
Acute Toxicity (Oral, Inhalation) Likely Harmful or Toxic Based on toxicity data for the parent heterocycle, pyrrole, which is categorized as toxic if swallowed and harmful if inhaled.[5][6] A related bromo-methylphenyl-pyrrole is listed as "Harmful if swallowed."[7]
Skin Corrosion/Irritation Likely Irritant A structurally similar compound causes skin irritation.[7] Prudent practice dictates assuming irritation potential.
Serious Eye Damage/Irritation Likely Serious Irritant/Damage Pyrrole causes serious eye damage.[6] A related bromo-methylphenyl-pyrrole is a serious eye irritant.[7]
Environmental Hazard Persistent; Regulated As a halogenated organic compound, it is subject to specific EPA disposal regulations to prevent environmental release and ensure complete destruction.[3][8]
Core Directive: The Principle of Segregation

The single most important operational step in disposing of this compound is strict waste segregation . The rationale is both safety-driven and economic. Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, forcing the more expensive and specialized disposal route for the entire container.[8][9] Furthermore, inadvertent mixing with incompatible chemicals, such as strong acids or oxidizers, could trigger a dangerous reaction.[10]

Operational Protocol: Step-by-Step Disposal Procedure

This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. The selection is based on the anticipated hazards of irritation, toxicity, and potential for splashes.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11][12]

  • Skin Protection: A standard laboratory coat is required. Wear chemically resistant gloves (e.g., nitrile) and inspect them before use.[12] For significant quantities or spill cleanup, consider an impervious apron.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

Step 2: Waste Container Selection and Labeling
  • Container Choice: Select a chemically compatible container with a threaded, vapor-tight screw cap.[14] The container must be in good condition, free of cracks or residue.

  • Immediate Labeling: The moment the first drop of waste enters the container, it must be labeled.[8][14] Affix your institution's official "Hazardous Waste" tag.[9] The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Waste this compound".

    • List all solvent components and their approximate percentages (e.g., "Methylene Chloride: 90%, this compound: 10%").

    • The relevant hazard characteristics (check boxes for "Toxic" and "Flammable" if in a flammable solvent).[9]

Step 3: Waste Accumulation and Storage
  • Segregation: Collect waste containing this compound in a dedicated container labeled for "Halogenated Organic Waste." [3][14]

    • DO NOT mix with non-halogenated organic wastes (e.g., acetone, ethanol, hexanes).[3]

    • DO NOT mix with aqueous waste, acids, bases, or strong oxidizing agents.[9][10]

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be clearly marked.

  • Storage Conditions:

    • Keep the waste container sealed at all times, except when actively adding waste.[14] This is crucial to prevent the release of volatile organic compounds (VOCs) into the lab atmosphere.

    • Store the container in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[9]

    • Keep the container in a cool, well-ventilated area away from heat sources or direct sunlight.[13][15]

Step 4: Arranging for Final Disposal
  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA.[14] For practical purposes, request pickup long before this limit is reached.

  • Contact EHS: When the container is approximately three-quarters full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection.[9] Follow their specific online or paper-based request procedure.

  • Licensed Disposal: Your EHS office will ensure the waste is transported to and disposed of by a licensed hazardous waste management company, completing the "cradle-to-grave" responsibility mandated by the EPA.[16]

Emergency Procedures

Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact EHS or the emergency response team.

  • Contain: For minor spills, prevent further spread. Cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[10][17]

  • Collect: Once absorbed, carefully scoop the material into a sealable container.[13] Use non-sparking tools if a flammable solvent is present.[5]

  • Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through EHS.

  • Ventilate: Ventilate the area of the spill.[10]

Personal Exposure
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[10] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for ensuring the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound (solid or in solution) characterize Step 1: Characterize Waste Is it a Halogenated Organic? start->characterize halogenated Yes. Classify as 'Halogenated Organic Waste' characterize->halogenated ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) halogenated->ppe container Step 3: Select & Label Container - Compatible & Sealed - 'Hazardous Waste' Tag - List all constituents ppe->container segregate Step 4: Segregate Waste - Add ONLY to Halogenated Waste - NO mixing with non-halogenated, acids, or bases container->segregate storage Step 5: Store in SAA - Keep container closed - Use secondary containment segregate->storage pickup Step 6: Arrange Disposal - Container is ¾ full - Contact Institutional EHS for pickup storage->pickup end Disposal Complete (Managed by Licensed Vendor) pickup->end

Caption: Disposal workflow for this compound.

References

  • Vertex AI Search. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • BenchChem. (2025). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • Braun Research Group, University of North Carolina. Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • New Jersey Department of Health and Senior Services. Hazard Summary: Pyrrolidine.
  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
  • Echemi.com. 1-(2-BROMO-4-METHYLPHENYL)-1H-PYRROLE-2-CARBALDEHYDE Safety Data Sheets.
  • Apollo Scientific. Safety Data Sheet: Pyrrolidine.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 3-Bromo-1H-pyrrole-2-carboxylic acid.
  • Loba Chemie. (2025, July 17). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS.
  • PubChem, National Center for Biotechnology Information. This compound.
  • Chemical Label. 1-(4-bromo-3-methylphenyl)-1H-pyrrole.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: Pyrrole.
  • Sigma-Aldrich. Safety Data Sheet: Pyrrole.
  • Fisher Scientific. (2010, November 9). Safety Data Sheet: 1H-Pyrrole.
  • Sigma-Aldrich. (2011, April 14). Safety Data Sheet.
  • Fisher Scientific. (2024, February 11). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • TargetMol. Safety Data Sheet.
  • Fisher Scientific. (2012, April 16). Safety Data Sheet: Pyrrolidine.
  • Cole-Parmer. Material Safety Data Sheet: Pyrrolidine.
  • Pfaltz & Bauer. Safety Data Sheet: 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine 99%.
  • Alchem Pharmtech. CAS N/A | this compound.

Sources

Personal protective equipment for handling 1-(4-bromo-2-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

You are handling 1-(4-bromo-2-methylphenyl)-1H-pyrrole , a specialized aryl-pyrrole intermediate often utilized in Suzuki-Miyaura cross-coupling or as a scaffold in kinase inhibitor development.

The Safety Paradox: While many simple pyrroles are merely irritants, the addition of the halogenated aromatic ring alters its lipophilicity and potential bioavailability. As a Senior Application Scientist, I advise treating this compound under "Universal Precautions for Novel Intermediates." This means assuming higher toxicity than stated until specific toxicological data proves otherwise.

Critical Hazards (Predicted & Analogous):

  • Respiratory: High risk of irritation to mucous membranes (H335).

  • Ocular: Severe eye irritation potential (H319).[1]

  • Dermal: Skin irritant (H315); potential for sensitization.

  • Reactivity: The electron-rich pyrrole ring is susceptible to oxidation; the aryl bromide moiety dictates specific "Halogenated" disposal streams.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure before it happens. Do not rely on standard "lab basics" for this compound.

Tier 1: Solid Handling (Weighing & Transfer)

Primary Risk: Airborne Dust & Particulates

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) or N95/P100 Respirator Engineering controls are mandatory. If weighing outside a hood, a fit-tested P100 is required to block fine organic particulates.
Hand Nitrile Gloves (Double-gloved)Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile (Barrier). Why? Prevents micro-tears during spatula manipulation from exposing skin.
Eye Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a sealed environment.
Body Lab Coat (High-Neck) Standard cotton/poly blend is acceptable. Ensure cuffs are tucked under glove gauntlets.
Tier 2: Solution Handling (Reaction & Work-up)

Primary Risk: Dermal Permeation & Solvent Transport Note: Once dissolved (e.g., in DCM, THF, or DMF), the solvent acts as a carrier, increasing the rate of skin absorption.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Standard) Double Nitrile (Change every 15 mins)For standard solvents (EtOAc, MeOH).
Hand (High Risk) Silver Shield / Laminate MANDATORY if using DCM (Dichloromethane). Halogenated solvents permeate nitrile in <2 minutes, carrying the pyrrole payload through to the skin.
Eye Face Shield + Goggles Required during rotary evaporation or pressurized filtration to protect against implosion or splash-back.

Operational Workflow & Engineering Controls

The following diagram illustrates the hierarchy of exposure control for this specific class of chemical.

G cluster_0 Engineering Controls (Primary) cluster_1 PPE (Secondary) Start Start: this compound Hood Chemical Fume Hood (Sash Height < 18 inches) Start->Hood Balance Analytical Balance (Inside Hood or Vented Enclosure) Hood->Balance Weighing Gloves Glove Selection: Solid = Nitrile Solvent (DCM) = Laminate Balance->Gloves Handling Action Reaction Setup / Transfer Gloves->Action Resp Respiratory: N95 only if Hood unavailable Action->Hood Return to containment

Figure 1: Exposure Control Hierarchy. Note that Engineering Controls (Green) always precede PPE (Yellow).

Specific Handling Protocols

A. Weighing & Static Control

Pyrrole derivatives often exhibit high static charge, causing "flying powder" during weighing.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield.

  • Transfer: Do not use metal spatulas if the powder is very dry/static; use anti-static plastic or weigh paper.

  • Containment: Place the weighing boat inside a secondary container (e.g., a larger beaker) during transport from balance to reaction vessel.

B. Reaction Setup (Incompatibility Check)
  • Oxidation Risk: The pyrrole ring is electron-rich. Avoid storing open containers; flush headspace with Nitrogen or Argon after use to prevent formation of oxidation impurities (tars).

  • Acids: Strong mineral acids can cause polymerization of the pyrrole ring.

Waste Disposal & Decontamination[3][4][5]

CRITICAL LOGISTICS: Because this molecule contains a Bromine (Br) atom, it strictly belongs to the Halogenated Waste stream. Mixing this with non-halogenated solvents (like Acetone/Ethanol waste) can result in costly fines from waste handlers and potential incinerator corrosion issues.

Waste Waste Chemical Waste (Reaction Mixture/Solid) Check Contains Halogens? (F, Cl, Br, I) Waste->Check Halo Stream A: Halogenated Waste (High Cost Disposal) Check->Halo Yes (Bromine present) NonHalo Stream B: Non-Halogenated (Do NOT use for this chemical) Check->NonHalo No Incineration High-Temp Incineration (Required for Br compounds) Halo->Incineration

Figure 2: Waste Stream Decision Tree. This compound must follow the top path (Stream A).

Disposal Steps:
  • Solids: Collect contaminated paper towels, gloves, and weighing boats in a clear plastic bag labeled "Solid Hazardous Waste - Halogenated Contamination."

  • Liquids: Pour reaction mother liquors into the carboy specifically marked "HALOGENATED ORGANIC."

  • Labeling: Explicitly write "Contains: Aryl Pyrrole, Bromine" on the waste tag.

Emergency Response (Spill & Exposure)

ScenarioImmediate Action
Skin Contact 1. Drench: Wash with soap and water for 15 minutes. 2. Do NOT use alcohol (ethanol/isopropanol) to wash skin; this enhances absorption of the pyrrole.
Eye Contact 1. Flush at eyewash station for 15 minutes. 2. Hold eyelids open. 3. Seek medical attention immediately (ophthalmology).
Powder Spill 1. Do NOT sweep (creates dust). 2. Cover with wet paper towels (dampened with water) to suppress dust. 3. Wipe up and dispose of as solid halogenated waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

Sources

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Retrosynthesis Analysis

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